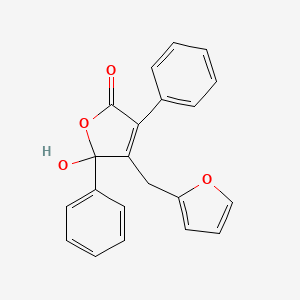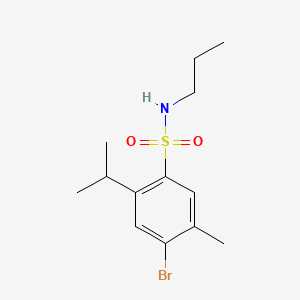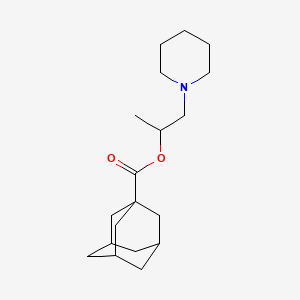![molecular formula C22H26N2O5 B13371455 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13371455.png)
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, introduction of the pyridinylmethylene group, and the attachment of the bis(2-methoxyethyl)amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridinylmethylene group can produce a pyridylmethyl derivative.
Applications De Recherche Scientifique
7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds with biological molecules, while the pyridinylmethylene group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares the hydroxyl and amino functional groups but lacks the benzofuran and pyridinylmethylene moieties.
Bis(2-methoxyethyl)amine: This compound contains the bis(2-methoxyethyl)amino group but does not have the complex structure of the target compound.
Uniqueness
The uniqueness of 7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-2-(4-pyridinylmethylene)-1-benzofuran-3(2H)-one lies in its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H26N2O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(2E)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C22H26N2O5/c1-15-12-18(25)17(14-24(8-10-27-2)9-11-28-3)22-20(15)21(26)19(29-22)13-16-4-6-23-7-5-16/h4-7,12-13,25H,8-11,14H2,1-3H3/b19-13+ |
Clé InChI |
SDJXELKCCNQWBC-CPNJWEJPSA-N |
SMILES isomérique |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=NC=C3)/O2)CN(CCOC)CCOC)O |
SMILES canonique |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN(CCOC)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![1-[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B13371396.png)



![4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B13371426.png)
![3-(2-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371430.png)
![6-(4-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371434.png)
![4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13371439.png)

![Methyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate](/img/structure/B13371453.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371458.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
